molecular formula C10H9BrN2O2 B13666925 Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

Cat. No.: B13666925
M. Wt: 269.09 g/mol
InChI Key: WAMAXRUXYNQTCM-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate typically involves the bromination of 6-methylbenzimidazole followed by esterification. One common method includes the reaction of 6-methylbenzimidazole with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-6-methylbenzimidazole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The bromine and methyl groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Bromo-1H-benzimidazole-2-carboxylate
  • Methyl 6-Methylbenzimidazole-2-carboxylate
  • Methyl 5-Chloro-6-methylbenzimidazole-2-carboxylate

Uniqueness

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is unique due to the presence of both bromine and methyl groups on the benzimidazole ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the specific electronic and steric effects of the bromine and methyl groups .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-6-methyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-5-3-7-8(4-6(5)11)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13)

InChI Key

WAMAXRUXYNQTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N2)C(=O)OC

Origin of Product

United States

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